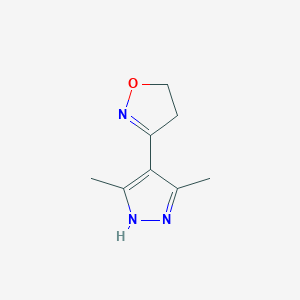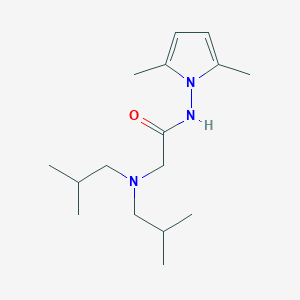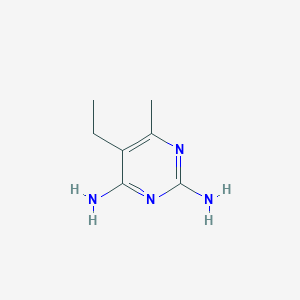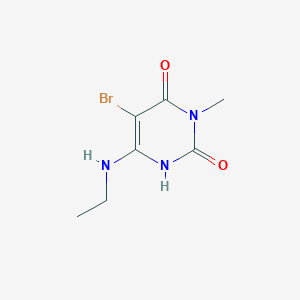
2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a pentafluoroethyl group, an isopropyl group, and a carboxylic acid group attached to the pyrimidine ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Pentafluoroethyl Group: The pentafluoroethyl group can be introduced via a nucleophilic substitution reaction using pentafluoroethyl iodide or bromide.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a strong base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrimidine ring using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The pentafluoroethyl group can participate in nucleophilic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties due to the presence of the pentafluoroethyl group.
作用機序
The mechanism of action of 2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The pentafluoroethyl group can enhance binding affinity to target proteins through hydrophobic interactions and fluorine bonding. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its molecular target.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-(Pentafluoroethyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of an isopropyl group.
2-(Pentafluoroethyl)-4-(propan-2-yl)pyridine-5-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-(Pentafluoroethyl)-4-(propan-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of the pentafluoroethyl group, isopropyl group, and carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity, enhanced binding affinity to biological targets, and unique reactivity patterns, making it valuable in various research and industrial applications.
特性
CAS番号 |
914201-16-4 |
|---|---|
分子式 |
C10H9F5N2O2 |
分子量 |
284.18 g/mol |
IUPAC名 |
2-(1,1,2,2,2-pentafluoroethyl)-4-propan-2-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H9F5N2O2/c1-4(2)6-5(7(18)19)3-16-8(17-6)9(11,12)10(13,14)15/h3-4H,1-2H3,(H,18,19) |
InChIキー |
DUOWWEAVVNTNLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=NC=C1C(=O)O)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


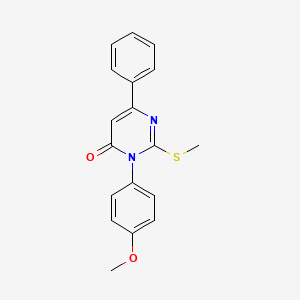
![4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15214150.png)
![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)

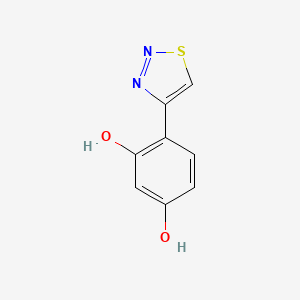
![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)


![7-Chloro-3-methyl-4H-pyrimido[1,2-b]pyridazin-4-one](/img/structure/B15214193.png)

